7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine
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Overview
Description
7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyridine family This compound is characterized by its fused ring structure, which includes a pyrazole ring fused to a pyridine ring The presence of a chlorine atom at the 7th position and a furyl group at the 2nd position further defines its unique chemical structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2-furylhydrazine with 3-chloropyridine-2-carbaldehyde in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine can undergo various chemical reactions, including:
Oxidation: The furyl group can be oxidized to form corresponding furanones.
Reduction: The chlorine atom can be reduced to form the corresponding hydrogenated derivative.
Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of hydrogenated derivatives.
Substitution: Formation of substituted pyrazolo[1,5-a]pyridine derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mechanism of Action
The mechanism of action of 7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine involves its interaction with specific molecular targets. For instance, it may act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. The compound’s unique structure allows it to interact with various biological pathways, potentially modulating cellular processes such as signal transduction and gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[1,5-a]pyrimidine: Similar fused ring structure but with a pyrimidine ring instead of a pyridine ring.
Pyrazolo[3,4-b]pyridine: Different fusion pattern of the pyrazole and pyridine rings.
2-Furylpyrazole: Contains a furyl group attached to a pyrazole ring without the fused pyridine ring.
Uniqueness
7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine is unique due to the specific positioning of the chlorine atom and the furyl group, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C11H7ClN2O |
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Molecular Weight |
218.64 g/mol |
IUPAC Name |
7-chloro-2-(furan-2-yl)pyrazolo[1,5-a]pyridine |
InChI |
InChI=1S/C11H7ClN2O/c12-11-5-1-3-8-7-9(13-14(8)11)10-4-2-6-15-10/h1-7H |
InChI Key |
DEZBLHPQZINAPS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC(=NN2C(=C1)Cl)C3=CC=CO3 |
Origin of Product |
United States |
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